L-Leucinamide hydrochloride
CAS No.: 10466-61-2
Cat. No.: VC21538089
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10466-61-2 |
---|---|
Molecular Formula | C6H15ClN2O |
Molecular Weight | 166.65 g/mol |
IUPAC Name | (2S)-2-amino-4-methylpentanamide;hydrochloride |
Standard InChI | InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1 |
Standard InChI Key | VSPSRRBIXFUMOU-JEDNCBNOSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N)N.Cl |
SMILES | CC(C)CC(C(=O)N)N.Cl |
Canonical SMILES | CC(C)CC(C(=O)N)N.Cl |
Chemical Structure and Properties
Chemical Identity
L-Leucinamide hydrochloride (CAS No. 10466-61-2) has the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol. The compound is structurally related to leucinamide (CAS: 687-51-4), which has the formula C6H14N2O and a molecular weight of 130.19 g/mol before salt formation .
Structural Characteristics
The compound features the characteristic leucine side chain with a branched aliphatic structure. The stereochemistry at the alpha carbon maintains the L-configuration (S-isomer), which is crucial for its biological activity. Common synonyms include H-Leu-NH2·HCl, L-Leu-NH2·HCl, L-Leucine amide hydrochloride, and (S)-2-amino-4-methylpentanamide hydrochloride .
Physical Properties
L-Leucinamide hydrochloride exhibits distinctive physical characteristics that are summarized in the following table:
Property | Value |
---|---|
Physical appearance | White to off-white powder |
Melting point | 254-256°C |
Optical activity | [α]25/D +10°, c = 5 in H2O |
Water solubility | Very faint turbidity in water |
Storage temperature | Room temperature, inert atmosphere |
Sensitivity | Hygroscopic |
Form | Powder |
Refractive index | 9.8° (C=5, H2O) |
Table 1: Physical properties of L-Leucinamide hydrochloride
Biological Activities
Anti-inflammatory Properties
One of the most significant biological activities of L-Leucinamide hydrochloride is its anti-inflammatory effect. Research has demonstrated that the compound attenuates phlogistic responses induced by intraplantar injection of formaldehyde and nystatin in unanesthetized rats, sharing this ability with the established anti-inflammatory agent phenylbutazone .
In chronic inflammation models such as granuloma pouch induced by air and croton oil injection, daily administration of L-Leucinamide hydrochloride for seven days resulted in significant reduction in both exudate volume and granulation tissue weight. These findings confirm the compound's efficacy in both acute and chronic inflammatory conditions .
Metabolic Effects
As a derivative of leucine, L-Leucinamide hydrochloride maintains some of the metabolic properties of the parent amino acid. It has been shown to potentially elicit insulin secretion in rats, suggesting possible applications in metabolic research and potentially in therapeutic approaches for metabolic disorders .
Synthesis and Preparation
L-Leucinamide hydrochloride is typically prepared through chemical modification of L-leucine or its derivatives. The synthesis involves converting the carboxylic acid group to an amide followed by salt formation with hydrochloric acid. While specific synthetic routes may vary, the general approach maintains the stereochemical integrity of the alpha carbon .
The compound has suitable reaction characteristics for solution phase peptide synthesis, making it a valuable building block in the preparation of more complex peptides and peptidomimetics .
Applications and Uses
Pharmaceutical Applications
The anti-inflammatory properties of L-Leucinamide hydrochloride, particularly its improved safety profile compared to conventional NSAIDs, suggest potential applications in the development of novel anti-inflammatory medications. The absence of gastric ulceration at effective doses addresses one of the most significant limitations of current anti-inflammatory therapy .
Biochemical Research
In biochemical research, L-Leucinamide hydrochloride serves as a valuable tool for investigating amino acid metabolism and signaling pathways. Its structural similarity to L-leucine, with modified functional groups, allows researchers to explore structure-activity relationships and the impact of chemical modifications on biological activity .
Peptide Chemistry
The utility of L-Leucinamide hydrochloride in solution phase peptide synthesis highlights its importance in the field of peptide chemistry. Researchers utilize the compound as a building block for constructing peptides with modified C-terminal regions, which can alter stability, receptor binding, and other pharmacological properties .
Current Research and Future Directions
Anti-inflammatory Mechanism Elucidation
Current research efforts are directed toward understanding the precise molecular mechanisms underlying the anti-inflammatory effects of L-Leucinamide hydrochloride. Elucidating these mechanisms could inform the development of more targeted anti-inflammatory agents with improved efficacy and safety profiles .
Structure-Activity Relationship Studies
Structure-activity relationship studies involving L-Leucinamide hydrochloride and related compounds aim to identify the structural features critical for biological activity. Such studies could guide the rational design of derivatives with enhanced biological properties or targeted functions .
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